molecular formula C7H10ClN3 B112957 4-Chloro-6-isopropylpyrimidin-2-amine CAS No. 73576-33-7

4-Chloro-6-isopropylpyrimidin-2-amine

Cat. No.: B112957
CAS No.: 73576-33-7
M. Wt: 171.63 g/mol
InChI Key: SPMMDFHRMVXLLO-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 6th position on the pyrimidine ring

Preparation Methods

The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Isopropylation: The isopropyl group is introduced at the 6th position through an alkylation reaction using isopropyl halides in the presence of a base like potassium carbonate.

Chemical Reactions Analysis

4-Chloro-6-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
4-Chloro-6-isopropylpyrimidin-2-amine serves as a crucial precursor in the synthesis of various pyrimidine derivatives that are explored for their potential therapeutic effects. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting diseases such as cancer and infections.

Case Study: Anticancer Properties
Research indicates that pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, positioning them as potential anticancer agents. For instance, studies have shown that modifications to the pyrimidine scaffold can lead to compounds with enhanced potency against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes like thymidylate synthase, which is critical for DNA replication.

Antimicrobial and Antiviral Properties
The compound has demonstrated significant antimicrobial and antiviral activities. In vitro studies have suggested that this compound can inhibit the growth of various pathogens by targeting specific molecular pathways within microbial cells. For example, it has been shown to interfere with bacterial DNA replication processes, thus exhibiting bactericidal effects.

Mechanism of Action
The biological activity of this compound is often attributed to its ability to interact with enzyme active sites, leading to inhibition or alteration of enzymatic functions. Molecular docking studies have indicated stable binding interactions with target proteins, suggesting its potential as a selective inhibitor.

Industrial Applications

Synthesis of Agrochemicals
In addition to medicinal applications, this compound is utilized in the synthesis of agrochemicals. Its derivatives are being studied for their effectiveness as herbicides and pesticides, contributing to agricultural productivity while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropylpyrimidin-2-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs . The exact molecular targets and pathways can vary based on the specific derivative and its modifications.

Comparison with Similar Compounds

4-Chloro-6-isopropylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

    4-Chloro-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.

    4-Chloro-6-ethylpyrimidin-2-amine: Contains an ethyl group at the 6th position.

    4-Chloro-6-(methoxymethyl)pyrimidin-2-amine: Features a methoxymethyl group at the 6th position .

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.

Biological Activity

4-Chloro-6-isopropylpyrimidin-2-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10ClN3C_7H_{10}ClN_3, with a molecular weight of approximately 175.63 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an isopropyl group at the 6-position, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics. For instance, studies have demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, it has shown promising results against viruses such as HIV and Chikungunya virus (CHIKV). In vitro studies revealed that it acts as a non-nucleoside reverse transcriptase inhibitor, interfering with viral replication processes. The effective concentration (EC50) against CHIKV was reported at approximately 10.6 µM, indicating significant antiviral potential .

Anticancer Activity

In addition to its antimicrobial and antiviral effects, this compound has been investigated for its anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes involved in DNA synthesis, positioning it as a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in nucleic acid synthesis, which is crucial for both viral replication and cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors or proteins within the host cells, modulating immune responses and reducing inflammation .
  • Structural Modifications : Variations in the compound's structure can enhance its binding affinity to biological targets, influencing its pharmacological profile.

Case Studies and Research Findings

A series of studies have characterized the pharmacological profile of this compound:

StudyFocusFindings
AntimicrobialEffective against E. coli and S. aureus; MICs in low micromolar range.
AntiviralEC50 of 10.6 µM against CHIKV; acts as a non-nucleoside reverse transcriptase inhibitor.
AnticancerInhibits proliferation in breast and lung cancer cell lines; mechanism involves enzyme inhibition.
SAR StudiesIdentified key structural features that enhance biological activity; optimization led to improved compounds.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine?

To synthesize this compound, a methodological approach involves nucleophilic substitution or amination of pre-functionalized pyrimidine precursors. For example, substituting a chlorine atom at the 4-position of a pyrimidine core with an isopropyl group via palladium-catalyzed cross-coupling or SNAr reactions ( ). Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature control : Heating to 80–120°C to activate substitution while minimizing decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product from regioisomers (common in pyrimidine systems) .

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions via coupling patterns (e.g., aromatic protons in pyrimidine rings) and chemical shifts (e.g., isopropyl CH₃ at ~1.3 ppm) ( ).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms regiochemistry. SHELX software (e.g., SHELXL) refines structures and detects disorder, as seen in related pyrimidine analogs ( ) .

Advanced Research Questions

Q. How to resolve contradictions in reaction pathway data for pyrimidine derivatives?

Conflicting data (e.g., unexpected byproducts, low yields) may arise from competing reaction pathways. Methodological solutions include:

  • Mechanistic probes : Isotopic labeling (e.g., 15^{15}N in amines) or kinetic studies to identify intermediates.
  • Analytical cross-validation : Use HPLC-MS to track reaction progress and quantify impurities ( ).
  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP functional) predict thermodynamic favorability of pathways, as applied in thermochemical studies ( ) .

Q. What strategies address crystallographic disorder in this compound derivatives?

Disordered structures (e.g., rotational freedom in isopropyl groups) complicate refinement. Solutions include:

  • Low-temperature data collection : Reduces thermal motion (e.g., 100 K in ).
  • Multi-conformational modeling : SHELX’s PART instruction partitions disordered atoms into distinct sites.
  • Validation tools : R-factor analysis and electron density maps (e.g., Fo-Fc maps) ensure model accuracy ( ) .

Q. How to design bioactivity assays for pyrimidine-based compounds?

For antileukemic or enzyme-inhibition studies (e.g., kinase targets):

  • In vitro screening : Use cell lines (e.g., Jurkat cells) with dose-response curves (IC₅₀ determination).
  • 3D-QSAR modeling : Correlate substituent effects (e.g., Cl, isopropyl) with activity using CoMFA or CoMSIA ( ).
  • Protein-templated reactions : Probe binding interactions via NMR or SPR, as demonstrated in drug discovery pipelines ( ) .

Q. Methodological Tables

Table 1: Key Computational Parameters for DFT Studies ( )

FunctionalBasis SetApplicationAccuracy (kcal/mol)
B3LYP6-31G(d)Thermochemistry (atomization energies)±2.4
B3LYP+exact exchangecc-pVTZCorrelation-energy density±3%

Table 2: Crystallographic Refinement Metrics ( )

CompoundR-factorwR-factorData-to-Parameter Ratio
4-Methyl-6-phenylpyrimidin-2-amine0.0400.11314.1
2-Chloro-6-methylpyrimidin-4-amine0.0570.14313.9

Properties

IUPAC Name

4-chloro-6-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMDFHRMVXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378600
Record name 4-chloro-6-isopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73576-33-7
Record name 4-Chloro-6-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73576-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-isopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, 4-chloro-6-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13156379
4-Chloro-6-isopropylpyrimidin-2-amine
CID 13156379
4-Chloro-6-isopropylpyrimidin-2-amine
CID 13156379
CID 13156379
4-Chloro-6-isopropylpyrimidin-2-amine
CID 13156379
4-Chloro-6-isopropylpyrimidin-2-amine
CID 13156379
4-Chloro-6-isopropylpyrimidin-2-amine
CID 13156379
4-Chloro-6-isopropylpyrimidin-2-amine

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